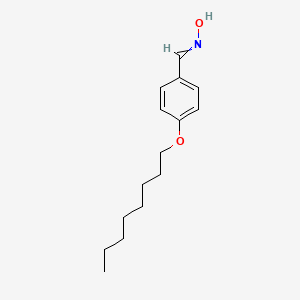
Benzaldehyde, 4-(octyloxy)-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-(octyloxy)-, oxime: is an organic compound with the molecular formula C15H23NO2 It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime, and an octyloxy group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Condensation Reaction: Benzaldehyde, 4-(octyloxy)-, oxime can be synthesized through the condensation of 4-(octyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrially, the synthesis can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzaldehyde, 4-(octyloxy)-, oxime can undergo oxidation reactions to form corresponding nitriles or amides.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the oxime group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: m-CPBA, Oxone®
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Catalysts: Zinc oxide, nickel salts
Major Products Formed:
Nitriles: Formed through oxidation
Amines: Formed through reduction
Substituted Derivatives: Formed through nucleophilic substitution
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Benzaldehyde, 4-(octyloxy)-, oxime is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Industry:
Mécanisme D'action
The mechanism of action of Benzaldehyde, 4-(octyloxy)-, oxime involves its ability to form stable intermediates during chemical reactions. For instance, in the Beckmann rearrangement, the oxime group undergoes rearrangement to form an amide or nitrile, depending on the reaction conditions . The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of various products.
Comparaison Avec Des Composés Similaires
Benzaldehyde oxime: Similar in structure but lacks the octyloxy group.
4-Methoxybenzaldehyde oxime: Similar but has a methoxy group instead of an octyloxy group.
Uniqueness:
Hydrophobicity: The presence of the octyloxy group increases the hydrophobicity of the compound, making it more suitable for applications in non-polar environments.
Propriétés
Numéro CAS |
61096-95-5 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
N-[(4-octoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-12-18-15-10-8-14(9-11-15)13-16-17/h8-11,13,17H,2-7,12H2,1H3 |
Clé InChI |
PUFQYBJCWNHCIH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)
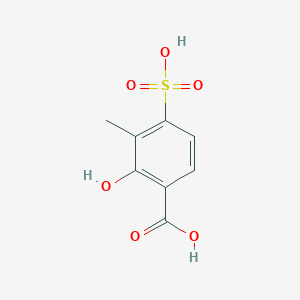
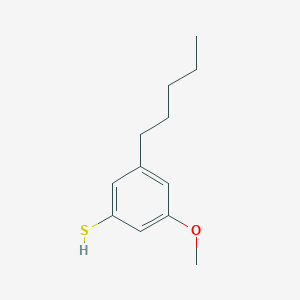
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)
![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)

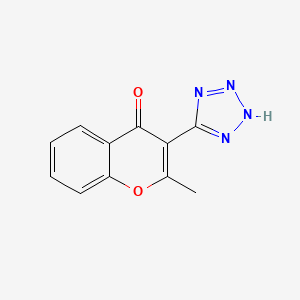
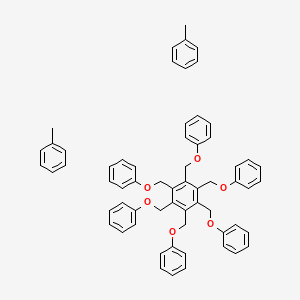

![4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14596467.png)
![2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene](/img/structure/B14596484.png)
